Robinetine

Vue d'ensemble

Description

La robinetine est un composé flavonoïde, plus précisément un flavonol, qui est un type de composé polyphénolique. On la trouve naturellement dans certaines plantes, notamment l'arbre faux-acacia (Robinia pseudoacacia). Les flavonoïdes comme la this compound sont connus pour leurs propriétés antioxydantes et leurs avantages potentiels pour la santé .

Applications De Recherche Scientifique

Robinetin has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of flavonoid chemistry and antioxidant mechanisms.

Biology: Investigated for its potential role in protecting cells from oxidative stress.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.

Industry: Used in the development of natural antioxidants for food preservation and cosmetic formulations

Mécanisme D'action

Target of Action

Robinetin has been found to target several key proteins and enzymes in the body. One of the primary targets of Robinetin is CD38 , a multifunctional enzyme involved in calcium signaling . Robinetin also targets p300 , a histone acetyltransferase, which plays a crucial role in regulating gene expression .

Mode of Action

Robinetin interacts with its targets in a unique way. It docks into the HAT domain pocket of p300 , leading to the abrogation of its catalytic activity . This interaction results in the suppression of the p300-CD38 axis , which is implicated in metabolic abnormalities in the liver . Robinetin also exhibits antioxidant activity by scavenging radicals .

Biochemical Pathways

Robinetin affects several biochemical pathways. It downregulates lipogenesis-related transcription factors, thereby decreasing triglyceride accumulation . It also influences the hydrogen-atom transfer (HAT) , single electron transfer followed by proton transfer (SET-PT) , and sequential proton loss electron transfer (SPLET) mechanisms, which are related to its antioxidant activity .

Pharmacokinetics

The solubility of robinetin in different solvents such as water, dimethylsulfoxide (dmso), methanol, and benzene, which can affect its bioavailability, has been investigated .

Result of Action

Robinetin’s action results in several molecular and cellular effects. It significantly decreases triglyceride accumulation and improves plasma insulin levels . It also reduces liver mass and lipid droplet size . Furthermore, Robinetin has been found to inhibit DNA, RNA, and protein synthesis in certain bacteria, suggesting potential antimicrobial properties .

Action Environment

The action of Robinetin can be influenced by environmental factors. For instance, the solvent in which Robinetin is dissolved can affect its antioxidant activity . The energetically favored solvents follow the trends water > DMSO > benzene > methanol for Robinetin .

Analyse Biochimique

Biochemical Properties

Robinetin interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit HIV integrase cleavage and integration in a dose-dependent manner . Robinetin also inhibits the DNA synthesis in Proteus vulgaris, and the RNA synthesis in S. aureus .

Cellular Effects

Robinetin has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting lipid peroxidation and protein glycosylation . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Robinetin exerts its effects at the molecular level through various mechanisms. It inhibits HIV integrase cleavage and integration, thereby preventing the virus from integrating its genetic material into the host cell . Robinetin also inhibits the synthesis of DNA and RNA in certain bacteria, potentially disrupting their growth and reproduction .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La robinetine peut être synthétisée par diverses réactions chimiques impliquant l'hydroxylation de précurseurs flavonoïdes. Une méthode courante implique l'utilisation d'intermédiaires flavonoïdes, qui sont hydroxylés à des positions spécifiques pour produire de la this compound. Les conditions de réaction impliquent généralement l'utilisation de catalyseurs et de solvants spécifiques pour faciliter le processus d'hydroxylation .

Méthodes de production industrielle : Dans les milieux industriels, la this compound est souvent extraite de sources naturelles telles que le bois du faux-acacia. Les méthodes d'extraction conventionnelles comprennent l'extraction Soxhlet, la macération sous agitation et l'extraction par ultrasons. L'extraction Soxhlet est particulièrement efficace, produisant des concentrations élevées de this compound en un temps relativement court .

Analyse Des Réactions Chimiques

Types de réactions : La robinetine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des quinones et d'autres produits d'oxydation.

Réduction : Elle peut être réduite pour former de la dihydrothis compound.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme l'anhydride acétique et l'acide sulfurique.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dihydrothis compound.

Substitution : Divers dérivés flavonoïdes substitués.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle dans les études de la chimie des flavonoïdes et des mécanismes antioxydants.

Biologie : Enquête sur son rôle potentiel dans la protection des cellules contre le stress oxydatif.

Médecine : Étudiée pour ses effets thérapeutiques potentiels, y compris les propriétés anti-inflammatoires, antivirales et anticancéreuses.

Industrie : Utilisée dans le développement d'antioxydants naturels pour la conservation des aliments et la formulation de cosmétiques

5. Mécanisme d'action

La this compound exerce ses effets principalement par son activité antioxydante. Elle peut piéger les radicaux libres et réduire le stress oxydatif dans les cellules. Le composé interagit avec diverses cibles moléculaires, y compris les enzymes impliquées dans les voies du stress oxydatif. Le mécanisme de transfert d'atome d'hydrogène (HAT) est l'une des principales voies par lesquelles la this compound exerce ses effets antioxydants .

Comparaison Avec Des Composés Similaires

La robinetine est similaire à d'autres flavonols comme la fisetine et la myricetine. Elle possède des propriétés uniques qui la distinguent de ces composés :

Liste des composés similaires :

- Fisetine

- Myricetine

- Quercetine

- Kaempférol

Le motif d'hydroxylation unique de la this compound et son efficacité dans des mécanismes antioxydants spécifiques en font un composé précieux pour diverses applications scientifiques et industrielles.

Propriétés

IUPAC Name |

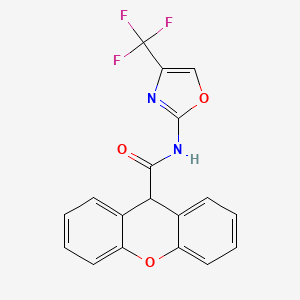

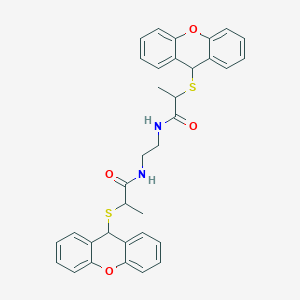

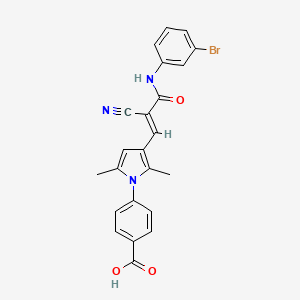

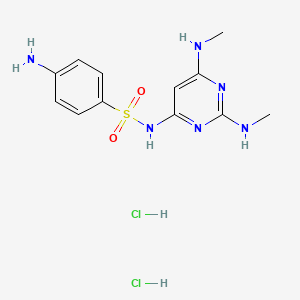

3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,16-18,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEDEYVDCDYMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197654 | |

| Record name | Robinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-31-3 | |

| Record name | Robinetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Robinetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Robinetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Robinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROBINETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ6DBC4U7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does robinetin exert its anti-mutagenic effects?

A1: Robinetin directly interacts with certain mutagens, such as benzo[a]pyrene 7,8-diol-9,10-epoxide-2 (a metabolite of benzo[a]pyrene), accelerating their disappearance from cell-free solutions. [] This interaction suggests a potential mechanism for inhibiting the mutagenicity of these compounds.

Q2: What is the role of robinetin in metabolic abnormalities?

A2: Studies suggest that robinetin can improve metabolic health by targeting the p300-CD38 axis. [] It exhibits anti-histone acetyltransferase (HAT) activity and can dock into the HAT domain pocket of p300, a histone acetyltransferase, potentially disrupting its activity. This interaction leads to decreased CD38 expression and improvements in triglyceride accumulation and insulin sensitivity. []

Q3: What is the molecular formula and weight of robinetin?

A3: Robinetin has a molecular formula of C15H10O7 and a molecular weight of 302.236 g/mol.

Q4: What spectroscopic data is available for robinetin?

A4: Robinetin has been characterized using various spectroscopic techniques, including UV-Vis, NMR, and mass spectrometry. Its UV absorbance spectrum displays a distinct maximum at a wavelength of 368 nm. [] NMR (1H NMR, 13C NMR, and 2D NMR) and FAB-MS analyses have also been employed to elucidate its structure. []

Q5: How stable is robinetin under different storage conditions?

A5: While specific studies on the stability of robinetin under various storage conditions are limited in the provided research, one study investigated the impact of thermal treatments (steam sterilization and oven drying) on its stability in black locust wood. [] Results indicated that robinetin was susceptible to thermal degradation, with a significant decrease in its amount after the treatments. []

Q6: Does robinetin possess any known catalytic properties?

A6: There is no mention of robinetin exhibiting catalytic properties within the provided research papers.

Q7: Have computational methods been used to study robinetin?

A7: Yes, computational chemistry techniques, including molecular docking and molecular dynamics simulations, have been employed to investigate the interactions of robinetin with various targets.

Q8: Have any QSAR models been developed for robinetin?

A8: While specific QSAR models for robinetin are not mentioned in the provided research, studies have explored the structure-activity relationship (SAR) of robinetin and related flavonoids, establishing correlations between their chemical structures and biological activities. [, , ]

Q9: How does the number and position of hydroxyl groups affect robinetin's antioxidant activity?

A9: Studies comparing the antioxidant activity of robinetin and other flavonoids suggest that the number and position of hydroxyl groups significantly influence their radical scavenging ability. [, ] Robinetin, with five hydroxyl groups, exhibits strong antioxidant activity, although slightly lower than quercetin, which possesses six hydroxyl groups. [] The presence of a catechol moiety in the B-ring and a hydroxyl group at the 3-position of the C-ring appears to be crucial for potent antioxidant activity. []

Q10: Does the presence of a glycosidic bond affect robinetin's biological activity?

A10: While the provided research focuses primarily on robinetin aglycone, one study investigated the bioconversion of quercetin glucosides using Aspergillus acueletus LS04-3, resulting in the formation of robinetin. [] This finding suggests that microbial biotransformation could influence the biological activity of flavonoid glycosides.

Q11: Is there information available regarding SHE regulations specific to robinetin?

A11: The provided research papers primarily focus on the scientific aspects of robinetin, without delving into specific SHE regulations.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of robinetin?

A12: Limited information is available on the PK/PD of robinetin within the provided research. One study investigated the metabolism of myricetin and related compounds in rats, finding that robinetin undergoes ring-fission and dehydroxylation by intestinal microflora, leading to the formation of various metabolites excreted in urine. []

Q13: What in vitro models have been used to study robinetin's activity?

A13: Various in vitro models, including bacterial assays and cell lines, have been employed to investigate robinetin's biological activity.

Q14: What animal models have been used to study robinetin?

A14: Animal studies, particularly in mice and rats, have been conducted to assess robinetin's effects on tumorigenesis, [, ] renal toxicity, [] and metabolic perturbations. [] These studies have provided valuable insights into the in vivo activity of robinetin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one](/img/structure/B1679411.png)

![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)